molecular formula C17H17ClF3N5O3S B2558392 (E)-N'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide CAS No. 318247-22-2

(E)-N'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide

Cat. No.: B2558392
CAS No.: 318247-22-2
M. Wt: 463.86
InChI Key: KYWSNCFSECYWNB-UHFFFAOYSA-N
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Description

    Reagents: Benzenesulfonyl chloride, Base (e.g., NaOH)

    Conditions: Room temperature, aqueous medium

    Reaction: 3-chloro-5-(trifluoromethyl)pyridine is reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl derivative.

  • Step 3: Formation of Morpholine Carboximidamide

      Reagents: Morpholine, Carboximidamide precursor

      Conditions: Mild temperature, organic solvent

      Reaction: The benzenesulfonyl derivative is further reacted with morpholine and a carboximidamide precursor to yield the final compound.

  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (E)-N’-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediate, 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further functionalization to introduce the benzenesulfonyl and morpholine carboximidamide groups.

    • Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)pyridine

        Reagents: Pyridine, Chlorine gas, Trifluoromethylating agent

        Conditions: Elevated temperature, inert atmosphere

        Reaction: Pyridine is chlorinated and then trifluoromethylated to yield 3-chloro-5-(trifluoromethyl)pyridine.

    Chemical Reactions Analysis

    Types of Reactions

    (E)-N’-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

      Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Major Products

      Oxidation: Sulfone derivatives

      Reduction: Reduced sulfonyl compounds

      Substitution: Functionalized pyridine derivatives

    Scientific Research Applications

    (E)-N’-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide has diverse applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

      Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

      Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its unique structural features.

      Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

    Mechanism of Action

    The mechanism of action of (E)-N’-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

    Comparison with Similar Compounds

    Similar Compounds

    • 3-chloro-5-(trifluoromethyl)pyridine
    • Benzenesulfonyl chloride
    • Morpholine carboximidamide

    Uniqueness

    (E)-N’-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl and benzenesulfonyl groups enhance its stability and reactivity, while the morpholine carboximidamide moiety provides additional sites for interaction with biological targets.

    Properties

    IUPAC Name

    N'-(benzenesulfonyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]morpholine-4-carboximidamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H17ClF3N5O3S/c18-14-10-12(17(19,20)21)11-22-15(14)23-24-16(26-6-8-29-9-7-26)25-30(27,28)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,22,23)(H,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KYWSNCFSECYWNB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)NNC3=C(C=C(C=N3)C(F)(F)F)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/NNC3=C(C=C(C=N3)C(F)(F)F)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H17ClF3N5O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    463.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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